
Ethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-phenyl-2-thioxoethylidene)-1,3-dithiole-4-carboxylate, commonly known as EDDC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EDDC belongs to the family of dithiolethiones, which are sulfur-containing heterocyclic compounds.
Mécanisme D'action
The mechanism of action of EDDC is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell survival, proliferation, and metabolism. EDDC has been shown to inhibit the activity of NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. EDDC has also been found to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Biochemical and Physiological Effects
EDDC has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. EDDC has been found to scavenge free radicals and reduce oxidative stress in cells and tissues. EDDC has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
EDDC has several advantages for lab experiments, including its stability, solubility, and low toxicity. EDDC is also relatively easy to synthesize, making it readily available for research purposes. However, EDDC has some limitations, including its poor bioavailability and limited water solubility, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on EDDC. One direction is to investigate the potential of EDDC as a therapeutic agent for other diseases, such as cardiovascular disease and inflammatory bowel disease. Another direction is to explore the use of EDDC in combination with other drugs or therapies to enhance its efficacy. Further studies are also needed to elucidate the mechanism of action of EDDC and to improve its bioavailability and pharmacokinetics.
Méthodes De Synthèse
The synthesis of EDDC involves the condensation of ethyl cyanoacetate and 2-phenyl-2-thioxoethylidene malononitrile in the presence of sodium ethoxide. The reaction yields EDDC as a yellow crystalline solid with a melting point of 166-168°C.
Applications De Recherche Scientifique
EDDC has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, EDDC has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in cell survival and proliferation. EDDC has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis (the formation of new blood vessels).
In diabetes research, EDDC has been shown to improve glucose metabolism by increasing insulin sensitivity and reducing insulin resistance. EDDC has also been found to protect pancreatic beta cells, which are responsible for producing insulin, from oxidative stress-induced damage.
In neurodegenerative disorder research, EDDC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. EDDC has also been found to enhance cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
Formule moléculaire |
C14H12O2S3 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
ethyl (2E)-2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C14H12O2S3/c1-2-16-14(15)12-9-18-13(19-12)8-11(17)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b13-8+ |
Clé InChI |
GPHOTOWBTZWHMO-MDWZMJQESA-N |
SMILES isomérique |
CCOC(=O)C1=CS/C(=C\C(=S)C2=CC=CC=C2)/S1 |
SMILES |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=CC=C2)S1 |
SMILES canonique |
CCOC(=O)C1=CSC(=CC(=S)C2=CC=CC=C2)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


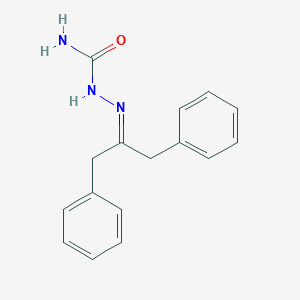
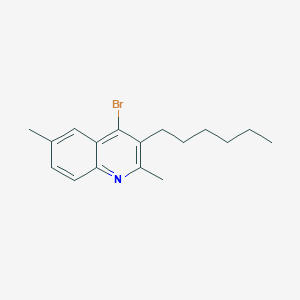
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
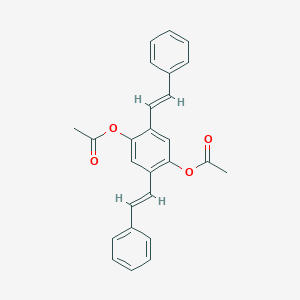
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
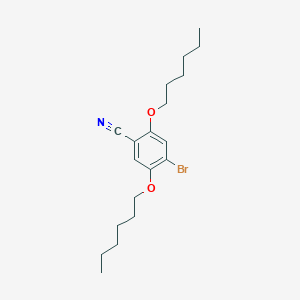
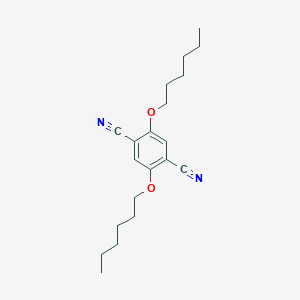
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
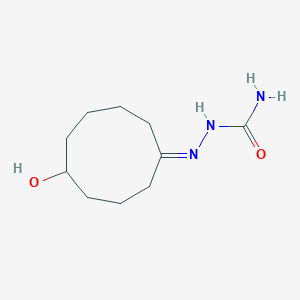
![Bicyclo[8.1.0]undecan-2-one semicarbazone](/img/structure/B296022.png)
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
